![molecular formula C17H14N4OS2 B2967414 1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea CAS No. 1334375-88-0](/img/structure/B2967414.png)

1-(7-Methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(o-tolyl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Activity

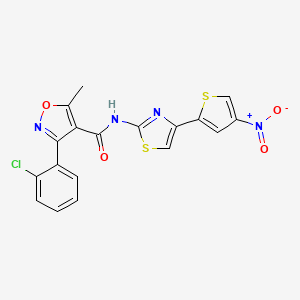

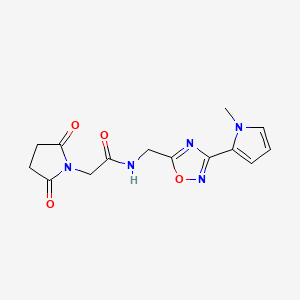

Research on thiazolyl urea derivatives emphasizes their synthesis and evaluation for biological activities. For instance, Ling et al. (2008) synthesized novel 4,5‐disubstituted thiazolyl urea derivatives and evaluated some of them for antitumor activities, showing promising results in this area (Ling, Xin, Zhong, & Jian‐xin, 2008). This suggests the potential of thiazolyl urea compounds in the development of new antitumor agents.

Catalytic Applications

The catalytic properties of gold(I) complexes, including those derived from thiazole ligands, have been studied by Raubenheimer et al. (1996), who prepared bis(imidazolyl)aurate compounds and explored their reactions, yielding bis(carbene) complexes (Raubenheimer, Lindeque, & Cronje, 1996). Such research highlights the versatility of thiazole-based compounds in forming catalytically active structures.

Material Science Applications

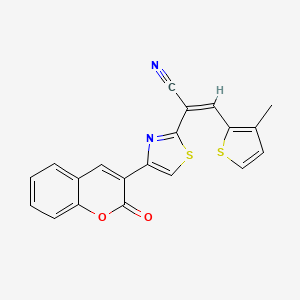

Thiazolyl urea derivatives also find applications in material science. Zhai et al. (2015) explored the synthesis of novel urea derivatives containing the 1,2,3-thiadiazole moiety using microwave-assisted condensation, which provided high yields and is environmentally friendly, indicating the potential of these compounds in material synthesis and environmental sustainability (Zhai, Yang, Sun, Liu, Weng, & Tan, 2015).

Environmental Applications

In environmental science, the partitioning of mercury(ii) from aqueous solutions using hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquid has been investigated, showing the potential of such compounds in heavy metal remediation (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).

Green Chemistry

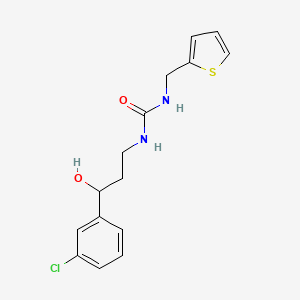

The development of safer synthesis methods for ureas, avoiding hazardous reagents like phosgene, points to the importance of thiazole and urea derivatives in green chemistry. Bigi, Maggi, & Sartori (2000) discussed alternative, environmentally friendly compounds for urea synthesis, emphasizing the role of such research in reducing chemical waste and hazards (Bigi, Maggi, & Sartori, 2000).

Future Directions

properties

IUPAC Name |

1-(2-methylphenyl)-3-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4OS2/c1-9-5-3-4-6-11(9)19-16(22)21-17-20-13-8-7-12-14(15(13)24-17)23-10(2)18-12/h3-8H,1-2H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNWRHBKUYXXAOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)C4=C(C=C3)N=C(S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(cyclohexen-1-yl)ethyl]-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2967333.png)

![Spiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;dihydrochloride](/img/structure/B2967337.png)

![N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2967338.png)

![N-[2-(2-chlorophenyl)ethyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2967343.png)

![5-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1-(2,3-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2967350.png)

![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2967353.png)

![2-[(Methylcarbamoyl)amino]-2-oxo-1-phenylethyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2967354.png)